What is Flumequine-13C3 and its primary use in research
What is Flumequine-13C3 and its primary use in research
Flumequine-13C3 is the isotopically labeled form of Flumequine, a first-generation fluoroquinolone antibiotic.[1] Primarily utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, the study of Flumequine's pharmacokinetics and residue levels in edible tissues is crucial for food safety and regulatory compliance.[1][2] Flumequine-13C3 serves as an indispensable tool in this research, acting as an internal standard for the accurate quantification of Flumequine in complex biological matrices.[2] Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it can be distinguished by mass spectrometry, making it the gold standard for quantitative analysis.[3]
This technical guide provides an in-depth overview of Flumequine-13C3, its primary applications in research, detailed experimental protocols, and relevant quantitative data.
Core Properties of Flumequine-13C3
Flumequine-13C3 is structurally identical to Flumequine, with the exception of three Carbon-13 isotopes incorporated into its quinolizine ring structure. This mass difference allows for its use as an internal standard in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-1,2-13C2-2-carboxylic acid-13C |
| Synonyms | Flumequine-(1,2,carboxy-13C3) |
| CAS Number | 1185049-09-5[4] |
| Molecular Formula | C₁₁[¹³C]₃H₁₂FNO₃[2] |
| Molecular Weight | 264.23 g/mol [4] |
| Appearance | Solid[2] |
| Purity | ≥98%[2] |
Primary Research Applications
The primary application of Flumequine-13C3 is as an internal standard in analytical chemistry for the quantification of Flumequine. This is critical in several research areas:
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Pharmacokinetic Studies: Accurate determination of Flumequine's absorption, distribution, metabolism, and excretion (ADME) in various animal species.
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Residue Analysis: Monitoring of Flumequine residues in edible tissues of food-producing animals to ensure compliance with maximum residue limits (MRLs).
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Environmental Monitoring: Detection and quantification of Flumequine in environmental samples, such as water and sediment, to assess its environmental fate and potential impact.
Quantitative Data: Flumequine Residue Studies
The following tables summarize quantitative data from various studies on Flumequine residues in the edible tissues of different animal species. These studies highlight the importance of accurate quantification, for which Flumequine-13C3 is an ideal internal standard.
Table 1: Flumequine Residues in Calves after Oral Administration [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |
| 24 hours | 0.18 - 0.43 | 0.7 - 1.47 | 0.82 - 2.77 | 0.15 - 1.04 |
| 36 hours | 0.11 - 0.25 | 0.28 - 0.65 | 0.35 - 1.15 | 0.12 - 0.45 |
| 48 hours | 0.08 - 0.20 | 0.15 - 0.40 | 0.20 - 0.60 | 0.10 - 0.25 |
| 72 hours | 0.06 - 0.17 | 0.07 - 0.29 | 0.13 - 0.33 | 0.08 - 0.15 |
Table 2: Flumequine Residues in Broiler Chickens after Administration in Drinking Water [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Skin/Fat (mg/kg) |
| 6 hours | 1.81 | 3.00 | 3.55 | 1.10 |
| 24 hours | 0.50 | 0.80 | 1.20 | 0.40 |
| 36 hours | 0.25 | 0.35 | 0.50 | 0.20 |
| 48 hours | 0.17 | 0.19 | 0.16 | 0.12 |
| 72 hours | < LOQ | < LOQ | < LOQ | < LOQ |
| 96 hours | Not Detected | Not Detected | Not Detected | Not Detected |
LOQ = Limit of Quantification
Table 3: Flumequine Residues in Pigs after Oral Administration [5][6]
| Tissue | Concentration Range (µg/g) |
| Colon Tissue (Day 3) | 0.156 - 0.230 |
| Colon Tissue (Day 6) | 0.107 - 0.187 |
| Intestinal Contents (Day 3) | 0.591 - 1.349 |
Table 4: Flumequine Residues in Sheep after Intramuscular Injection [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |
| 18 hours | 0.30 | 0.65 | 1.50 | 0.40 |
| 30 hours | 0.15 | 0.30 | 0.70 | 0.20 |
| 48 hours | 0.08 | 0.15 | 0.35 | 0.10 |
| 60 hours | < LOQ | 0.08 | 0.20 | < LOQ |
| 78 hours | < LOQ | < LOQ | 0.10 | < LOQ |
Experimental Protocols
The following is a representative experimental protocol for the determination of Flumequine in animal tissues using Flumequine-13C3 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Tissue Extraction)
This protocol is a composite based on methodologies described for the extraction of fluoroquinolones from tissue matrices.[7][8]
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Homogenization: Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
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Internal Standard Spiking: Add a known concentration of Flumequine-13C3 solution (e.g., 100 ng/mL in methanol) to the sample.
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Extraction Solvent Addition: Add 10 mL of ethyl acetate.
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Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
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Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.
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Re-extraction: Repeat the extraction process (steps 3-6) on the remaining tissue pellet and combine the supernatants.
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Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are representative and may require optimization based on the specific instrumentation used.[9]
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Precursor Ion > Product Ion):
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Flumequine: m/z 262.1 > 244.1, 202.1 (example transitions, should be optimized).
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Flumequine-13C3: m/z 265.1 > 247.1, 205.1 (example transitions, should be optimized).
-
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Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
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Visualizations
Flumequine Metabolism
Flumequine is metabolized in the body, primarily through hydroxylation and conjugation. The major metabolite is 7-hydroxyflumequine, which is then often conjugated with glucuronic acid for excretion.[4][10][11]
Experimental Workflow for Flumequine Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Flumequine residues in tissue samples using an internal standard.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Flumequine [fao.org]
- 3. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flumequine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism and renal clearance of flumequine in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
